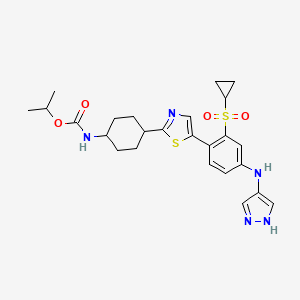
Rad51-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rad51-IN-7 est un inhibiteur de petite molécule qui cible la protéine Rad51, qui joue un rôle crucial dans la recombinaison homologue, un mécanisme clé de réparation de l'ADN. Rad51 est essentiel au maintien de la stabilité génomique en réparant les cassures double brin de l'ADN. La surexpression de Rad51 est souvent associée au cancer, ce qui en fait une cible importante pour la thérapie anticancéreuse .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Rad51-IN-7 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse exacte et les conditions de réaction sont propriétaires et non divulguées publiquement en détail. Les méthodes de synthèse générales pour des composés similaires impliquent souvent :
Formation de la structure de base : Cela implique généralement l'utilisation de réactions de couplage catalysées par le palladium, telles que les réactions de Suzuki ou de Heck, pour former la structure de base.
Modifications de groupes fonctionnels : Introduction de groupes fonctionnels par des réactions de substitution nucléophile, d'oxydation ou de réduction.
Purification : Le produit final est purifié en utilisant des techniques telles que la chromatographie sur colonne et la recristallisation.
Méthodes de production industrielle
La production industrielle de this compound impliquerait probablement la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour la production à grande échelle, la garantie d'un rendement et d'une pureté élevés, et la mise en œuvre de mesures strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Rad51-IN-7 peut subir diverses réactions chimiques, notamment :
Oxydation : Introduction d'atomes d'oxygène dans la molécule, souvent en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Élimination d'atomes d'oxygène ou addition d'atomes d'hydrogène, généralement en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Remplacement d'un groupe fonctionnel par un autre, en utilisant des réactifs comme les halogénoalcanes ou les sulfonates.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et trioxyde de chrome.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et hydrogénation catalytique.
Substitution : Halogénoalcanes, sulfonates et nucléophiles comme les amines ou les thiols.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques présents dans this compound et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxyle ou carbonyle, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Recherche sur le cancer : This compound est utilisé pour étudier le rôle de Rad51 dans la prolifération des cellules cancéreuses et pour développer des thérapies anticancéreuses ciblées
Études de réparation de l'ADN : Il aide à comprendre les mécanismes de la recombinaison homologue et des voies de réparation de l'ADN.
Développement de médicaments : this compound sert de composé de tête pour développer de nouveaux médicaments ciblant les mécanismes de réparation de l'ADN.
Recherche biologique : Il est utilisé dans divers essais pour étudier les fonctions biologiques de Rad51 et ses interactions avec d'autres protéines.
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de la protéine Rad51. Rad51 forme des filaments nucléoprotéiques sur l'ADN monobrin et catalyse l'invasion de brin avec l'ADN duplex homologue, une étape cruciale de la recombinaison homologue . En se liant à Rad51, this compound empêche la formation de ces filaments, inhibant ainsi la réparation de l'ADN et favorisant l'instabilité génomique dans les cellules cancéreuses .
Applications De Recherche Scientifique
Rad51-IN-7 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: This compound is used to study the role of Rad51 in cancer cell proliferation and to develop targeted cancer therapies
DNA Repair Studies: It helps in understanding the mechanisms of homologous recombination and DNA repair pathways.
Drug Development: this compound serves as a lead compound for developing new drugs targeting DNA repair mechanisms.
Biological Research: It is used in various assays to investigate the biological functions of Rad51 and its interactions with other proteins.
Mécanisme D'action
Rad51-IN-7 exerts its effects by inhibiting the activity of the Rad51 protein. Rad51 forms nucleoprotein filaments on single-stranded DNA and catalyzes strand invasion with homologous duplex DNA, a critical step in homologous recombination . By binding to Rad51, this compound prevents the formation of these filaments, thereby inhibiting DNA repair and promoting genomic instability in cancer cells .
Comparaison Avec Des Composés Similaires
Rad51-IN-7 est unique par rapport aux autres inhibiteurs de Rad51 en raison de son affinité de liaison spécifique et de sa puissance inhibitrice. Des composés similaires comprennent :
B02 : Un autre inhibiteur de Rad51 qui perturbe les interactions Rad51-ADN.
RI-1 : Une petite molécule qui inhibe Rad51 en se liant à son domaine ATPase.
CYT-0851 : Un inhibiteur de Rad51 en phase clinique utilisé en thérapie anticancéreuse
This compound se distingue par sa spécificité et son efficacité plus élevées dans le ciblage de Rad51, ce qui en fait un outil précieux dans la recherche et la thérapie anticancéreuses.
Propriétés
Formule moléculaire |
C25H31N5O4S2 |
|---|---|
Poids moléculaire |
529.7 g/mol |
Nom IUPAC |
propan-2-yl N-[4-[5-[2-cyclopropylsulfonyl-4-(1H-pyrazol-4-ylamino)phenyl]-1,3-thiazol-2-yl]cyclohexyl]carbamate |
InChI |
InChI=1S/C25H31N5O4S2/c1-15(2)34-25(31)30-17-5-3-16(4-6-17)24-26-14-22(35-24)21-10-7-18(29-19-12-27-28-13-19)11-23(21)36(32,33)20-8-9-20/h7,10-17,20,29H,3-6,8-9H2,1-2H3,(H,27,28)(H,30,31) |
Clé InChI |
OBHGDDQTTLOIOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)C3=C(C=C(C=C3)NC4=CNN=C4)S(=O)(=O)C5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



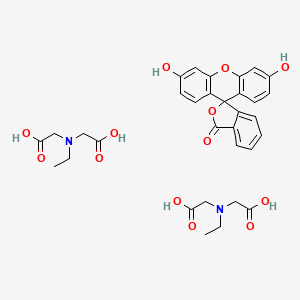
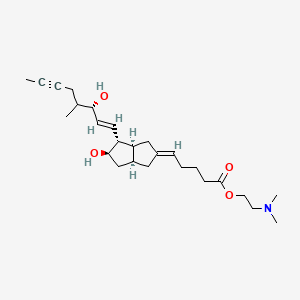
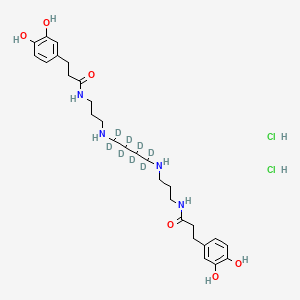

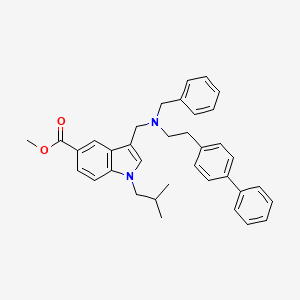
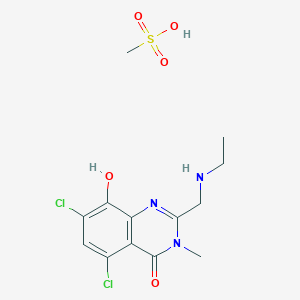

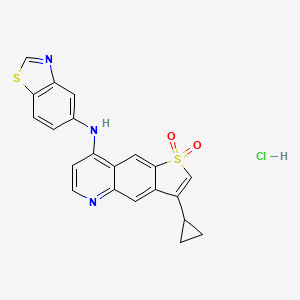

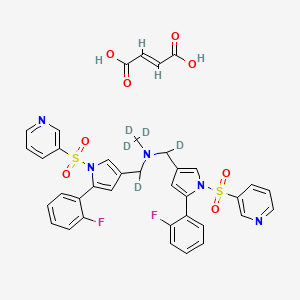
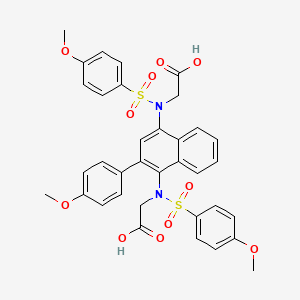
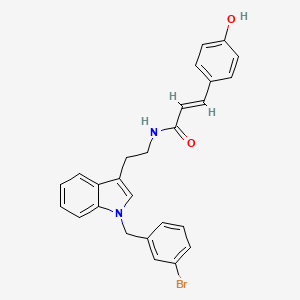
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12399165.png)
